Quinolin-8-yl 2-chloro-4-nitrobenzoate
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Overview
Description
Quinolin-8-yl 2-chloro-4-nitrobenzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline moiety attached to a 2-chloro-4-nitrobenzoate group, making it a valuable molecule for various scientific research applications.
Scientific Research Applications
Quinolin-8-yl 2-chloro-4-nitrobenzoate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. For example, some quinoline-based compounds have shown promising results as inhibitors of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. In general, these compounds can inhibit the activity of their target proteins, leading to a disruption in the signaling pathways they are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the quinoline derivative. For instance, if the compound targets VEGFR and PDGFR, it could affect pathways related to angiogenesis and cell proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives can vary widely and would depend on the specific chemical structure of the compound. Some quinoline derivatives have been found to have good gastrointestinal absorption and bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the quinoline derivative. In the case of compounds that inhibit VEGFR and PDGFR, the result could be a reduction in angiogenesis and cell proliferation, potentially leading to a slowdown in tumor growth .
Preparation Methods
The synthesis of Quinolin-8-yl 2-chloro-4-nitrobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like acetonitrile under heating conditions. For example, heating at 80°C for 20 minutes in a Monowave 50 reactor has been reported to yield the desired product efficiently .
Chemical Reactions Analysis
Quinolin-8-yl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The quinoline moiety can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Quinolin-8-yl 2-chloro-4-nitrobenzoate can be compared with other quinoline derivatives, such as:
Quinolin-8-yl 4-chlorobenzoate: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group, widely used in medicinal chemistry for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
quinolin-8-yl 2-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-9-11(19(21)22)6-7-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRATRSOYRPASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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